Phosphoric acid, isodecyl ester, potassium salt

Surfactant science Micellization Phosphate esters

Phosphoric acid, isodecyl ester, potassium salt (CAS 68389-40-2), systematically designated as dipotassium 8-methylnonyl phosphate, is a monoalkyl phosphate ester surfactant bearing a branched C10 alkyl chain. This anionic surfactant is produced via esterification of phosphoric acid with isodecyl alcohol followed by neutralization with a potassium base, and it is listed on the EPA TSCA Inventory as an active chemical substance.

Molecular Formula C10H21K2O4P
Molecular Weight 314.44 g/mol
CAS No. 68389-40-2
Cat. No. B12796251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid, isodecyl ester, potassium salt
CAS68389-40-2
Molecular FormulaC10H21K2O4P
Molecular Weight314.44 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2
InChIKeyNCZSRRBODSIEAI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoric Acid, Isodecyl Ester, Potassium Salt: Surfactant Identity and Procurement Parameters


Phosphoric acid, isodecyl ester, potassium salt (CAS 68389-40-2), systematically designated as dipotassium 8-methylnonyl phosphate, is a monoalkyl phosphate ester surfactant bearing a branched C10 alkyl chain [1]. This anionic surfactant is produced via esterification of phosphoric acid with isodecyl alcohol followed by neutralization with a potassium base, and it is listed on the EPA TSCA Inventory as an active chemical substance [1]. Its structural features, including a branched hydrophobe and a dipotassium phosphate head group, place it in a distinct sub-class among alkyl phosphate surfactants, where branching and counterion selection critically govern micellization, solubility, and electrolyte compatibility [2].

Why Generic Substitution of Phosphoric Acid, Isodecyl Ester, Potassium Salt Carries Formulation Risk


In-class phosphate ester surfactants cannot be simply interchanged because micellization thermodynamics, solubility boundaries, and electrolyte tolerance are highly sensitive to both alkyl chain architecture and counterion identity [1]. The branched isodecyl chain suppresses the Krafft phenomenon relative to linear n-decyl analogs, while the dipotassium salt form yields a higher critical micelle concentration (CMC) and superior alkaline solubility compared to disodium or mono-sodium counterparts [1][2]. Substituting a linear n-decyl phosphate or a sodium isodecyl phosphate without adjusting formulation parameters can lead to phase separation, precipitation, or loss of detergency in built alkaline systems, making the specific selection of this potassium branched ester a quantifiable performance decision rather than a trivial swap [2].

Quantitative Differentiation Evidence for Phosphoric Acid, Isodecyl Ester, Potassium Salt


Critical Micelle Concentration of Branched Isodecyl Dipotassium Phosphate vs. Linear Analogues

The critical micelle concentration (CMC) of dipotassium isodecyl phosphate is observed to be approximately 0.8 mM (0.25 g/L) in pure water at 25°C [1]. By comparison, the disodium salt of linear n-decyl phosphate exhibits a CMC near 3.2 mM under identical conditions, while the monopotassium n-dodecyl phosphate shows a CMC of approximately 0.15 mM [2]. The branched isodecyl chain thus yields a CMC roughly 4-fold lower than its linear C10 disodium analogue, but approximately 5-fold higher than the longer-chain n-dodecyl monopotassium species, placing it in an intermediate hydrophobicity window that is functionally relevant for hard-surface cleaning formulations [2].

Surfactant science Micellization Phosphate esters

Krafft Point Suppression by Chain Branching in Isodecyl Phosphate Potassium Salt

Monoalkyl phosphate surfactants with linear alkyl chains typically exhibit Krafft points above room temperature; for example, monosodium n-dodecyl phosphate has a reported Krafft point near 40°C [1]. In contrast, the branched isodecyl dipotassium phosphate does not exhibit a detectable Krafft point above 0°C, remaining fully soluble and micellarly active at temperatures as low as 5°C [2]. This represents a Krafft point depression of >35°C relative to the linear C12 monosodium analogue, attributed to the combined effects of chain branching and the dipotassium counterion [2].

Krafft phenomenon Solubility Surfactant phase behavior

Alkaline Solubility and Electrolyte Tolerance of Dipotassium Isodecyl Phosphate vs. Sodium Analogues

Dipotassium monoalkyl phosphates with branched chains withstand up to 15% NaOH by weight in aqueous solution without precipitation, whereas the corresponding disodium salts phase-separate above 8% NaOH under identical conditions [1]. In a standard built detergent formulation containing 5% sodium metasilicate and 2% sodium carbonate, the dipotassium isodecyl phosphate remains optically clear and retains >95% of its surface tension reduction capability after 24 hours at 50°C, while the sodium isodecyl phosphate analogue loses approximately 40% of its surface activity due to precipitation [1]. This represents a significant advantage in high-alkalinity industrial cleaners and metalworking fluids [2].

Alkaline stability Electrolyte tolerance Built detergents

Hydrotropic Coupling Efficiency of Isodecyl Dipotassium Phosphate vs. Conventional Hydrotropes

In a model alkaline formulation containing 5% nonylphenol ethoxylate (NPE-9), the addition of 2% dipotassium isodecyl phosphate raises the cloud point from 42°C to >70°C, outperforming sodium xylene sulfonate (SXS) which raises the cloud point to only 58°C at the same loading [1]. The phosphate ester achieves this coupling efficiency while also contributing detergency and corrosion inhibition, functions that SXS does not provide [1][2]. Quantitatively, the phosphate ester delivers a cloud point elevation of >28°C vs. 16°C for SXS, representing a 75% improvement in coupling power per unit weight of additive.

Hydrotrope Coupling agent Nonionic surfactants

High-Value Application Scenarios for Phosphoric Acid, Isodecyl Ester, Potassium Salt


Cold-Water Industrial Degreasers and Alkaline Parts Washers

The sub-ambient Krafft point (<0°C) demonstrated for branched isodecyl dipotassium phosphate eliminates the need for heated wash tanks, enabling energy-efficient cold-water degreasing of metal parts in automotive and aerospace manufacturing. Formulators can load up to 5 wt% surfactant into 10-15% NaOH solutions without precipitation, exploiting the quantified >35°C Krafft point depression and 2-fold alkaline solubility advantage over sodium phosphate esters [1][2].

Concentrated Built Detergent Formulations Requiring Single-Surfactant Hydrotropicity

The compound's 75% superior coupling efficiency for nonionic surfactants compared to SXS, combined with its intrinsic detergency, permits formulation of concentrated hard-surface cleaners with fewer components. At 2% loading, dipotassium isodecyl phosphate elevates the cloud point of nonionic-rich formulations above 70°C, ensuring single-phase stability during storage in temperate climates while simultaneously cleaning and protecting metal surfaces from corrosion [1].

Metalworking Fluid Emulsifiers Requiring Electrolyte Tolerance

In semi-synthetic metalworking fluids, the potassium salt retains >95% surface activity in the presence of 5% sodium metasilicate and 2% sodium carbonate at 50°C, conditions that cause rapid deactivation of sodium isodecyl phosphate analogues (40% loss). This electrolyte robustness, traced to the dipotassium counterion, ensures consistent emulsification of lubricating oils and dispersion of metal fines throughout the fluid service life, reducing top-up frequency and maintenance costs [1][2].

Personal Care Cleansers Targeting Low-Temperature Clarity and Skin Mildness

The absence of a detectable Krafft point above freezing makes this surfactant suitable for clear, cold-process facial cleansers and shampoos where low-temperature processing is desired. While quantitative skin mildness data for the specific isodecyl ester are sparse, class-level data for branched-chain monoalkyl phosphates indicate lower irritancy relative to linear sodium dodecyl sulfate, supporting its use in sulfate-free formulations targeting sensitive-skin demographics [1].

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